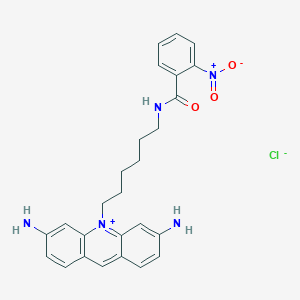
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a synthetic compound that belongs to the acridinium family. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In
Wirkmechanismus
The mechanism of action of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is not fully understood. However, it is believed that this compound interacts with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium are complex and varied. This compound has been shown to have a range of effects on cellular processes, including DNA replication, transcription, and repair. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its specificity for double-stranded DNA. This property makes it a valuable tool for the study of DNA structure and function. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
One of the limitations of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its complexity. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, the use of this compound as a fluorescent probe for the detection of DNA could be further optimized for use in high-throughput screening assays.
Synthesemethoden
The synthesis of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a complex process that involves several steps. The first step involves the synthesis of 6-bromohexanoic acid, which is then reacted with 4-nitrobenzoyl chloride to form 6-(4-nitrobenzamido)hexanoic acid. The second step involves the synthesis of 3,6-diaminoacridine, which is then reacted with 6-(4-nitrobenzamido)hexanoic acid to form 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium.
Wissenschaftliche Forschungsanwendungen
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium has several potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to double-stranded DNA and emit fluorescence when excited by light. This property makes it a valuable tool for the study of DNA structure and function.
Another potential application of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a promising candidate for the treatment of cancer.
Eigenschaften
CAS-Nummer |
139263-57-3 |
|---|---|
Produktname |
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium |
Molekularformel |
C26H28ClN5O3 |
Molekulargewicht |
494 g/mol |
IUPAC-Name |
N-[6-(3,6-diaminoacridin-10-ium-10-yl)hexyl]-2-nitrobenzamide;chloride |
InChI |
InChI=1S/C26H27N5O3.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)30(24(18)16-20)14-6-2-1-5-13-29-26(32)22-7-3-4-8-23(22)31(33)34;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H4,27,28,29,32);1H |
InChI-Schlüssel |
QJGQBHVEGRHINI-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Synonyme |
3,6-diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium 3,6-DNBAHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



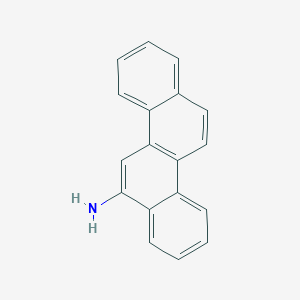
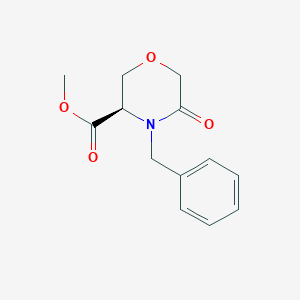
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
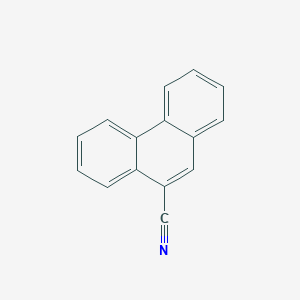
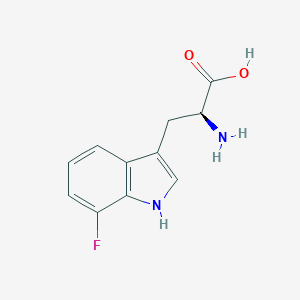
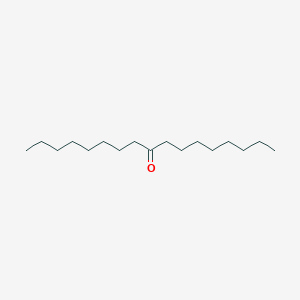
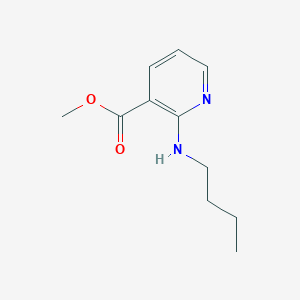
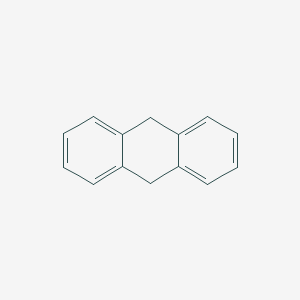
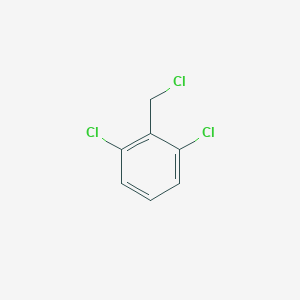
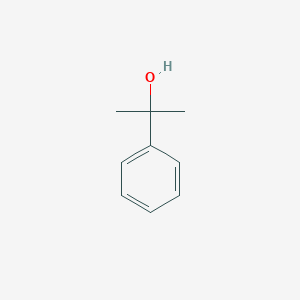
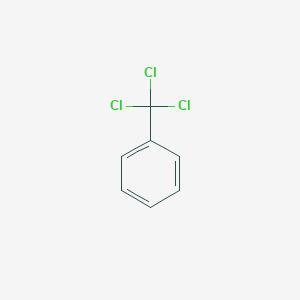
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
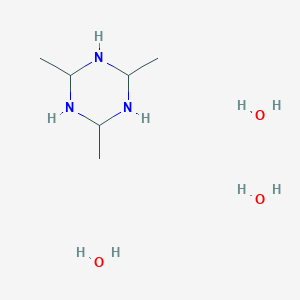
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)